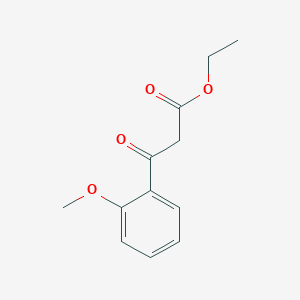

ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

CAS No.: 41607-95-8

Cat. No.: VC3723290

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41607-95-8 |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | ethyl 3-(2-methoxyphenyl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C12H14O4/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2/h4-7H,3,8H2,1-2H3 |

| Standard InChI Key | KROPYAVVJDXRPH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C1=CC=CC=C1OC |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=CC=C1OC |

Introduction

Chemical Identity and Structural Properties

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is an organic compound characterized by a propanoate backbone with a methoxy-substituted phenyl group and both ketone and ester functional groups. The compound exhibits specific structural features that contribute to its chemical behavior and applications in various fields.

Basic Chemical Information

The compound is identified by CAS number 41607-95-8 and has the molecular formula C₁₂H₁₄O₄ . It has a molecular weight of 222.24 g/mol and is known by several synonyms, including "Benzenepropanoic acid, 2-methoxy-beta-oxo-, ethyl ester" . Typically, it appears as a colorless to pale yellow liquid or solid, depending on its purity and specific conditions .

Structural Characteristics

The structure of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate features several key components:

-

An ethyl ester group (-COOC₂H₅)

-

A ketone functional group (C=O)

-

A 2-methoxyphenyl substituent

The presence of these functional groups creates a β-keto ester arrangement that is particularly valuable in organic synthesis. The methoxy group at the ortho position of the phenyl ring influences both the electronic properties and the reactivity of the compound.

Spectroscopic and Identification Data

The compound can be characterized using various spectroscopic techniques. Its InChI notation is:

InChI=1/C12H14O4/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2/h4-7H,3,8H2,1-2H3

This chemical identifier precisely defines the compound's structure, including atom connectivity and stereochemistry, making it a unique fingerprint for database searches and chemical information systems.

Synthesis Methods

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate can be synthesized through several routes, with one well-documented method involving the reaction of 2'-methoxyacetophenone with diethyl carbonate.

Synthesis from 2'-Methoxyacetophenone

A high-yield synthesis (88%) can be achieved using the following procedure:

-

Sodium hydride (480 mg, 20.0 mmol) is placed in dry THF (18 mL) in a 100 mL round bottom flask under nitrogen atmosphere and cooled to 0°C.

-

A solution of 2'-methoxyacetophenone (1.0 g, 6.7 mmol) in THF (2 mL) is added.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Diethyl carbonate (3.2 mL, 26.8 mmol) is added.

-

The reaction mixture is then stirred at room temperature for 14 hours.

-

The reaction is quenched by adding ice-cooled water dropwise.

-

The product is extracted with ethyl acetate (3×75 mL).

-

The combined organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel using 10% hexane-ethyl acetate as eluent .

This synthesis route yields the product as a colorless liquid with 88% yield and 97% purity as confirmed by LC-MS analysis (ESI m/z 223.32 [M+H⁺]) .

Reaction Conditions and Considerations

The synthesis requires careful control of reaction conditions:

-

An inert atmosphere (nitrogen) is essential to prevent side reactions.

-

Temperature control (starting at 0°C and then maintaining room temperature) is critical for optimal yield.

-

The use of dry THF as solvent facilitates the reaction.

-

The strong base (sodium hydride) deprotonates the methyl group of 2'-methoxyacetophenone, enabling nucleophilic attack on diethyl carbonate .

This synthetic approach demonstrates the typical reactivity of methyl ketones in Claisen-type condensation reactions, which are valuable in organic chemistry for forming carbon-carbon bonds.

Chemical Properties and Reactivity

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate exhibits chemical properties typical of β-keto esters, which dictate its reactivity and applications in organic synthesis.

Physical Properties

The compound typically appears as a colorless to pale yellow liquid or solid, depending on purity and conditions . Its solubility characteristics are enhanced by the presence of the methoxy group, making it readily soluble in common organic solvents such as ethanol, acetone, tetrahydrofuran, and dichloromethane. This solubility profile is advantageous for its use in various chemical transformations and formulations.

Reactivity Profile

As a β-keto ester, ethyl 3-(2-methoxyphenyl)-3-oxopropanoate demonstrates several key types of reactivity:

-

Nucleophilic behavior at the α-carbon position due to the acidity of the methylene protons between the carbonyl groups

-

Electrophilic carbonyl groups susceptible to nucleophilic attack

-

Potential for cyclization reactions due to the proximity of functional groups

The methoxy substituent on the phenyl ring enhances the electron density in the aromatic system, potentially affecting the reactivity of adjacent functional groups and influencing the compound's behavior in various chemical transformations.

Applications in Organic Synthesis and Medicinal Chemistry

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate serves as a valuable building block in organic synthesis and has potential applications in medicinal chemistry due to its structural features.

Role in Pharmaceutical Development

The compound has potential applications in medicinal chemistry, particularly in drug development. Its structural features suggest it could interact effectively with biological targets, making it a candidate for further research in pharmacology and biochemistry. The β-keto ester functionality is found in many biologically active compounds, serving as a versatile intermediate for synthesizing pharmaceutical agents.

Applications in Organic Synthesis

As a β-keto ester, ethyl 3-(2-methoxyphenyl)-3-oxopropanoate can participate in various synthetic transformations:

-

Condensation reactions with amines or hydrazines to form heterocyclic compounds

-

Reduction of the ketone or ester groups to form alcohols or aldehydes

-

Alkylation at the active methylene position

-

Cyclization reactions to form more complex structures

These transformations make the compound valuable for the synthesis of:

-

Heterocyclic compounds with potential biological activity

-

Natural product analogs

-

Complex molecular scaffolds for medicinal chemistry

Comparison with Related Compounds

Understanding the relationship between ethyl 3-(2-methoxyphenyl)-3-oxopropanoate and structurally similar compounds provides valuable context for its properties and applications.

Structural Analogs

Several related compounds share structural similarities with ethyl 3-(2-methoxyphenyl)-3-oxopropanoate:

-

Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate (CAS: 23008-77-7)

-

Contains a hydroxyl group instead of a methoxy group

-

Molecular formula: C₁₁H₁₂O₄

-

Molecular weight: 208.211 g/mol

-

-

Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate

-

Contains an amino group linking the phenyl and carbonyl moieties

-

Molecular formula: C₁₂H₁₅NO₄

-

Molecular weight: 237.25 g/mol

-

-

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

-

Contains an additional methyl group at the 5-position of the phenyl ring

-

Molecular formula: C₁₃H₁₆O₄

-

Molecular weight: 236.26 g/mol

-

Comparative Properties

The following table summarizes the key differences between ethyl 3-(2-methoxyphenyl)-3-oxopropanoate and its structural analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | 41607-95-8 | C₁₂H₁₄O₄ | 222.24 | Base compound |

| Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate | 23008-77-7 | C₁₁H₁₂O₄ | 208.21 | Hydroxyl instead of methoxy group |

| Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate | - | C₁₂H₁₅NO₄ | 237.25 | Amino group linking phenyl and carbonyl |

| Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate | 1039961-29-9 | C₁₃H₁₆O₄ | 236.26 | Additional methyl group on phenyl ring |

These structural variations can significantly impact the compounds' reactivity, biological activity, and potential applications in pharmaceutical research and organic synthesis.

Research and Development Perspectives

The versatile structure of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate presents numerous opportunities for research and development in various fields of chemistry.

Future Research Directions

Several promising research directions could be explored:

-

Investigation of the compound's activity in enzyme inhibition studies

-

Development of novel synthetic methodologies utilizing its functional group compatibility

-

Exploration of green chemistry approaches for its synthesis

-

Structure-activity relationship studies comparing its biological effects with those of structural analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume